4-(4-Chlorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-2-carboxylic acid
Overview
Description
The compound would be described based on its chemical structure, which includes the functional groups present and the arrangement of atoms.
Synthesis Analysis
The synthesis of the compound would be studied. This could involve a series of chemical reactions, with specific reagents and conditions.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the molecular structure.Chemical Reactions Analysis
The compound’s reactivity would be studied. This could involve looking at how it reacts with other substances, and under what conditions.Physical And Chemical Properties Analysis
The compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability, would be determined.Scientific Research Applications
1. Structural and Molecular Analysis
A study by (Linden et al., 2006) explored the cocrystals of diastereoisomers related to 4-(4-Chlorophenyl)-7,7-dimethyl-5-oxo-hexahydroquinoline derivatives. This research provides insight into the structural properties of such compounds, contributing to our understanding of their molecular configuration and potential applications.
2. Synthesis and Chemical Properties
The work of (Rudenko et al., 2012) and (Rudenko et al., 2013) focused on the synthesis of various substituted hexahydroquinoline derivatives, including those related to the compound . These studies provide valuable information on the chemical synthesis and properties of these compounds, which is essential for their potential use in various scientific applications.
3. Biological and Pharmacological Potential
Research by (Gündüz et al., 2008) evaluated the myorelaxant activity of related hexahydroquinoline derivatives. This study indicates the potential biological and pharmacological applications of these compounds, particularly in areas related to muscle relaxation and potentially in the development of new therapeutic agents.
4. Optoelectronic and Charge Transport Properties
The exploration of optoelectronic and charge transport properties of hydroquinoline derivatives, as studied by (Irfan et al., 2020), sheds light on the potential applications of these compounds in material science, particularly in the development of new materials with specific electronic and optical properties.
Safety And Hazards
The compound’s safety profile would be evaluated. This could involve looking at its toxicity, flammability, and environmental impact.
Future Directions
Based on the results of these studies, researchers might propose future directions for research. This could involve further studies to optimize the compound’s properties, or to explore its potential uses.
Please note that these are general steps and the specific methods and techniques would depend on the nature of the compound. For detailed analysis, you should consult with a chemical researcher or a related expert.
properties
IUPAC Name |
4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3/c1-18(2)8-14-16(15(21)9-18)12(7-13(20-14)17(22)23)10-3-5-11(19)6-4-10/h3-7,12,20H,8-9H2,1-2H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKFFFZKGNHLBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C=C(N2)C(=O)O)C3=CC=C(C=C3)Cl)C(=O)C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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